molecular formula C11H9N B3116055 5-Ethenylquinoline CAS No. 2137826-59-4

5-Ethenylquinoline

Cat. No.: B3116055
CAS No.: 2137826-59-4
M. Wt: 155.2 g/mol
InChI Key: QGYWBOYHABDNIE-UHFFFAOYSA-N
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Description

5-Ethenylquinoline is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinolines are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry. The structure of this compound includes a quinoline ring system with an ethenyl group attached at the 5-position, making it a unique and versatile compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 5-Ethenylquinoline, can be achieved through various methods. Common synthetic routes include:

Industrial Production Methods: Industrial production of quinoline derivatives often involves the use of green and sustainable methods, such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These methods aim to reduce environmental impact and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 5-Ethenylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Ethenylquinoline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Ethenylquinoline involves its interaction with various molecular targets and pathways. For example, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This inhibition leads to the stabilization of enzyme-DNA complexes, resulting in bacterial cell death . Additionally, quinoline derivatives can interfere with the parasite’s ability to break down and digest hemoglobin, making them effective antimalarial agents .

Comparison with Similar Compounds

Uniqueness: 5-Ethenylquinoline is unique due to the presence of the ethenyl group at the 5-position, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

5-ethenylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N/c1-2-9-5-3-7-11-10(9)6-4-8-12-11/h2-8H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYWBOYHABDNIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C2C=CC=NC2=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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